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Abstract

Voafinidine is a naturally occurring aspidosperma-type indole alkaloid isolated from
Tabernaemontana divaricata. This document provides a comprehensive overview of its
chemical structure, stereoisomeric properties, and the experimental protocols for its isolation
and characterization. The defined stereochemistry at its three chiral centers dictates its three-
dimensional structure, which is crucial for its potential biological activity. This guide
consolidates available data to serve as a foundational resource for researchers in natural
product chemistry, pharmacology, and drug discovery.

Chemical Structure

Voafinidine possesses a complex pentacyclic core characteristic of aspidosperma alkaloids.
Its chemical formula is C20H28N202. The systematic IUPAC name for the known natural
stereoisomer is (15S,16S,17S)-15-ethyl-11-methyl-1,11-
diazatetracyclo[13.3.1.04,12.0%,1°Inonadeca-4(12),5,7,9-tetraene-16,17-diol[1].

The structure features an indole moiety fused within a rigid tetracyclic system. Key functional
groups include a diol at positions 16 and 17, an ethyl group at position 15, and a methyl group
on one of the nitrogen atoms. The chemical structure is depicted below:

(Image of Voafinidine chemical structure)
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Stereoisomerism

Voafinidine has three contiguous chiral centers at positions C-15, C-16, and C-17. The
naturally occurring and isolated form of Voafinidine has the specific stereochemistry of 15S,
16S, 17S[1].

The presence of three stereocenters means that there are 23 = 8 possible stereoisomers for the
Voafinidine scaffold. These would exist as four pairs of enantiomers. The relationship between
the core Voafinidine structure and its potential stereoisomers is illustrated in the diagram
below.

Enantiomeric Pair Enantiomer (15R, 16R, 17R)

Specific Isomer

Voafinidine Core Natural Voafinidine (15S, 16S, 17S)

Other 6 Stereoisomers

Diastereomers

Click to download full resolution via product page

Stereoisomeric relationship of Voafinidine.

The specific three-dimensional arrangement of the substituents at these chiral centers is critical
for the molecule's interaction with biological targets and, consequently, its pharmacological
profile.

Data Presentation

The following table summarizes the available physicochemical data for Voafinidine. To date,
most of the available data are computed, with limited experimentally determined values
reported in the literature.
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Property Value Source
Molecular Formula C20H28N202 PubChem[1]
Molecular Weight 328.45 g/mol ChemFaces|2]
(15S,16S,17S)-15-ethyl-11-
methyl-1,11-
IUPAC Name diazatetracyclo[13.3.1.04,12.05*  PubChem[1]
%Inonadeca-4(12),5,7,9-
tetraene-16,17-diol
CAS Number 180059-77-2 ChemFaces|[2]
Physical Description Powder ChemFaces|2]
XLogP3 (Computed) 2.3 PubChem[1]
Exact Mass 328.215078140 Da PubChem|[1]
Melting Point Not Reported

Optical Rotation ([a]D) Not Reported

Biological Activity (ICso) Not Reported

Experimental Protocols

The isolation and structure elucidation of Voafinidine were first reported by Kam, T. S., et al. in
2003. The following protocol is based on their publication.

Isolation of Voafinidine

Source Material: Leaves of Tabernaemontana divaricata (double flower variety).

Workflow Diagram:
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Isolation workflow for Voafinidine.
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Detailed Protocol:

o Extraction: The dried and ground leaves of T. divaricata are subjected to continuous
extraction with 95% ethanol for 48 hours. The resulting ethanolic extract is then concentrated
under reduced pressure.

» Acid-Base Partitioning: The concentrated extract is acidified with 5% sulfuric acid and
filtered. The acidic aqueous solution is then washed with chloroform to remove neutral
compounds. The aqueous layer is subsequently basified with ammonia and extracted with
chloroform to yield the crude alkaloid mixture.

o Chromatographic Separation: The crude alkaloid extract is subjected to column
chromatography on silica gel. The column is eluted with a gradient of increasing methanol in
chloroform.

» Final Purification: Fractions containing Voafinidine are further purified using preparative thin-
layer chromatography (PTLC) to yield the pure compound.

Structure Elucidation

The structure of Voafinidine was determined using a combination of spectroscopic techniques:
e Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

« Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and amine
(N-H) moieties.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and *3C) and 2D (COSY, HMQC,
HMBC) NMR experiments were used to establish the connectivity of atoms and the overall
carbon-hydrogen framework. The relative stereochemistry was determined through NOESY
experiments.

Conclusion

Voafinidine is an aspidosperma alkaloid with a well-defined chemical structure and
stereochemistry. While its biological activities have not been extensively reported, its complex
architecture makes it an interesting target for synthetic and medicinal chemistry studies. The
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protocols for its isolation and characterization are established, providing a basis for further
investigation into this natural product and its analogs. The lack of extensive experimental data
highlights an opportunity for further research to fully characterize its physicochemical and
pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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